
3,4-Dichloro-4'-n-propylbenzophenone
Overview
Description
3,4-Dichloro-4'-n-propylbenzophenone is a useful research compound. Its molecular formula is C16H14Cl2O and its molecular weight is 293.2 g/mol. The purity is usually 95%.
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Biological Activity
3,4-Dichloro-4'-n-propylbenzophenone (CAS No. 2758221) is an organic compound characterized by its molecular formula and a molecular weight of approximately 293.19 g/mol. This compound has garnered attention in the fields of chemistry and biology due to its potential applications as a biochemical probe and its various biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of chlorine atoms and the propyl group enhances its lipophilicity, allowing for better incorporation into lipid membranes and hydrophobic pockets of proteins. This structural configuration contributes to its potential as an enzyme inhibitor, affecting various biochemical pathways.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of certain enzymes involved in metabolic processes. For example, studies have shown that compounds with similar structures can inhibit cytochrome P450 enzymes, which are crucial for drug metabolism and the detoxification processes in the liver. The inhibition of these enzymes can lead to altered pharmacokinetics of co-administered drugs, making it a compound of interest in pharmacological research.
Toxicological Profile
The safety and toxicity profile of this compound has been evaluated in various studies. Data from PubChem indicates that while the compound exhibits biological activity, it is essential to consider its potential toxic effects when used in experimental settings . The compound's chlorinated structure may contribute to cytotoxicity, necessitating careful handling and consideration in therapeutic applications.
Case Study 1: Enzyme Interaction Studies
In a study examining the interaction between chlorinated benzophenones and cytochrome P450 enzymes, researchers found that this compound exhibited significant inhibition of CYP2B6. This finding suggests that the compound may alter the metabolism of various drugs processed by this enzyme .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of benzophenone derivatives, including this compound. The results indicated that this compound displayed moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, highlighting its potential as a lead compound for developing new antimicrobial agents .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is beneficial:
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
Benzophenone | Lacks halogen substitutions | Minimal biological activity |
3-Chloro-4'-n-propylbenzophenone | Contains one chlorine atom | Moderate enzyme inhibition |
3,5-Dichloro-4'-n-propylbenzophenone | Contains two chlorine atoms | Enhanced enzyme inhibition |
This compound | Contains two chlorine atoms and a propyl group | Significant enzyme inhibition; moderate antimicrobial activity |
This table illustrates how the substitution pattern affects biological activity and highlights the importance of specific functional groups in modulating interactions with biological targets.
Scientific Research Applications
Chemical Properties and Structure
DCBP is characterized by its molecular formula and has a notable structure that includes two chlorine atoms and a propyl group attached to the benzophenone backbone. This configuration enhances its photostability and UV absorption capabilities, which are critical in many of its applications.
Photostabilizers in Polymer Science
One of the primary applications of DCBP is as a photostabilizer for polymeric materials. It functions by absorbing harmful UV radiation, thereby preventing degradation of polymers used in outdoor applications.
- Mechanism : DCBP absorbs UV light and dissipates the energy as heat, reducing the risk of photodegradation.
- Case Study : A patent describes formulations that incorporate DCBP alongside other stabilizers to enhance the longevity of plastic materials exposed to sunlight .
Property | Value |
---|---|
UV Absorption Range | 290-400 nm |
Thermal Stability | High |
Compatibility | Various polymers |
UV Absorbers in Coatings
DCBP is also utilized as a UV absorber in coatings, particularly in paints and varnishes. Its ability to protect underlying substrates from UV damage makes it valuable in industrial applications.
- Application Example : In automotive coatings, DCBP is added to formulations to enhance durability against sun exposure, thereby maintaining color and gloss over time .
Pharmaceutical Applications
Research indicates potential pharmaceutical applications for DCBP derivatives, particularly in drug formulation where UV stability is crucial.
Synthesis and Methodology
DCBP can be synthesized through various chemical pathways, often involving chlorination reactions followed by Friedel-Crafts acylation. The synthesis methods are critical for ensuring high purity and yield for its intended applications.
Synthesis Method | Key Steps |
---|---|
Friedel-Crafts Acylation | Reaction with acyl chloride under Lewis acid |
Chlorination | Introduction of chlorine using Cl2 or SOCl2 |
Environmental Considerations
While DCBP serves beneficial roles in industrial applications, its environmental impact must be assessed. Research into its biodegradability and potential toxicity is ongoing, with an emphasis on developing safer alternatives that do not compromise performance.
Properties
IUPAC Name |
(3,4-dichlorophenyl)-(4-propylphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2O/c1-2-3-11-4-6-12(7-5-11)16(19)13-8-9-14(17)15(18)10-13/h4-10H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAOMLNZLMSYKDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374224 | |
Record name | 3,4-Dichloro-4'-n-propylbenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10374224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
844885-29-6 | |
Record name | 3,4-Dichloro-4'-n-propylbenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10374224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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